molecular formula C7H8BrNO2 B1372815 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one CAS No. 1218764-94-3

2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

Cat. No.: B1372815
CAS No.: 1218764-94-3
M. Wt: 218.05 g/mol
InChI Key: QZVFTSMGCRLQDQ-UHFFFAOYSA-N
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Description

“2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one” is a chemical compound with the molecular formula C7H8BrNO2 . It is used in various chemical and pharmaceutical applications .


Synthesis Analysis

The synthesis of “this compound” involves several steps, but the exact process can vary depending on the specific requirements of the synthesis . The compound’s structure incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of “this compound” includes an oxazole ring, which is a five-membered heterocyclic moiety. The InChI Code for this compound is 1S/C7H8BrNO2/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 218.05 . It is a powder at room temperature . More detailed properties like boiling point, etc., are not available in the search results .

Scientific Research Applications

  • Crystal Structure Analysis

    • The crystal structures of derivatives of 2-bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, demonstrate supramolecular features including hydrogen bonding and π–π interactions (Stein, Hoffmann, & Fröba, 2015).
  • Synthetic Reagent Utility

    • Derivatives of this compound, like 1,2-bis(4′,4′-dimethyl-2′-oxazolin-2′-yl)ethane, have been used to produce cyclic derivatives and substituted cyclopentanones, indicating its versatility as a synthetic reagent (Furuta, Ikeda, & Yamamoto, 1984).
  • Heterocyclic Compound Synthesis

    • The synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles, a class related to this compound, is achieved with high regioselectivity, highlighting the compound's relevance in creating diverse heterocyclic structures (Yamane, Mitsudera, & Shundoh, 2004).
  • Molecular Interaction Studies

    • The influence of temperature and solvents on the molecular interactions of derivatives of this compound, such as benzotriazole substituted 1,3,4-thiadiazole derivatives, provides insight into the compound's behavior in various environments (Godhani, Mulani, & Mehta, 2019).
  • Synthesis of Biologically Active Compounds

    • Derivatives of this compound have been utilized in synthesizing triazole compounds containing N,N‐dialkyldithiocarbamate moiety, which exhibit biological activities, demonstrating its utility in medicinal chemistry (Liangzhong, Jian, Shi, Sun, & Kui, 2010).
  • Computational Chemistry Studies

    • Computational studies on the substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives, closely related to this compound, provide valuable insights into the chemical behavior and reaction mechanisms of these compounds (Erdogan & Erdoğan, 2019).

Safety and Hazards

“2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one” is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation. It is recommended to handle this compound with appropriate safety measures .

Mechanism of Action

Target of Action

Similar compounds with oxazole and imidazole moieties have been known to interact with a broad range of biological targets . These targets often include enzymes, receptors, and other proteins, playing crucial roles in various biological processes.

Mode of Action

The oxazole ring in the molecule can potentially interact with its targets through nucleophilic substitution. The lone pair on the nitrogen atom in the oxazole ring can act as a nucleophile, reacting with electrophiles. Additionally, the carbonyl group in the acetyl moiety can participate in condensation reactions with nucleophiles like amines or alcohols.

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways . These pathways often involve cellular processes such as inflammation, cell proliferation, and microbial growth.

Pharmacokinetics

The oxazole ring’s high solubility in water and other polar solvents could facilitate absorption and distribution within the body.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one. Factors such as temperature, humidity, and pH can affect the compound’s stability and reactivity . These factors can also influence the compound’s absorption, distribution, metabolism, and excretion in the body, thereby affecting its overall efficacy.

Properties

IUPAC Name

2-bromo-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVFTSMGCRLQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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